

# Application Notes and Protocols for Electroretinography (ERG) Assessment Following Xelafaslatide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Xelafaslatide |           |
| Cat. No.:            | B12707203     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Xelafaslatide** (formerly ONL1204) is an investigational small-molecule inhibitor of the Fas receptor designed to protect retinal cells, including photoreceptors, from apoptosis.[1] It is currently under investigation in clinical trials for the treatment of geographic atrophy (GA) associated with dry age-related macular degeneration (AMD).[1][2] This document provides detailed application notes and protocols for the assessment of retinal function using electroretinography (ERG) in the context of **Xelafaslatide** treatment. The provided protocols and data are based on preclinical studies and established standards for ERG assessment in retinal degenerative diseases.

### **Mechanism of Action of Xelafaslatide**

**Xelafaslatide** is a first-in-class small peptide that inhibits the Fas receptor, a member of the tumor necrosis factor (TNF) receptor superfamily. The Fas signaling pathway is a critical regulator of apoptosis (programmed cell death) and inflammation in various retinal diseases. In conditions like geographic atrophy, cellular stress can lead to the upregulation of Fas ligand (FasL), which binds to the Fas receptor on photoreceptors and other retinal cells. This binding initiates a signaling cascade that culminates in apoptosis and subsequent vision loss. By



blocking the Fas receptor, **Xelafaslatide** aims to interrupt this pro-apoptotic signaling and preserve retinal cell structure and function.

## **Fas Signaling Pathway in Photoreceptor Apoptosis**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ophthalmologytimes.com [ophthalmologytimes.com]
- 2. GALAXY Trial Launches for Xelafaslatide | Retinal Physician [retinalphysician.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Electroretinography (ERG) Assessment Following Xelafaslatide Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12707203#electroretinography-erg-assessment-after-xelafaslatide-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com